Mal-PEG2-Val-Cit-amido-PAB-OH
Overview
Description
Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is composed of several functional groups, including maleimide, polyethylene glycol (PEG), valine-citrulline dipeptide, and p-aminobenzyloxycarbonyl (PAB). The maleimide group reacts with thiol groups, while the valine-citrulline dipeptide is cleaved by proteases, making it useful for targeted drug delivery .
Mechanism of Action
Target of Action
Mal-PEG2-Val-Cit-amido-PAB-OH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the cysteine residues of proteins, to which it binds covalently .
Mode of Action
The compound features a maleimide group, which is reactive towards thiol groups between pH 6.5 to 7.5 . This allows it to bind covalently to free thiols on the cysteine residues of proteins . The Val-Cit dipeptide in the compound is cleaved by cellular proteases, specifically Cathepsin B .
Biochemical Pathways
The cleavage of the Val-Cit dipeptide by Cathepsin B triggers an elimination mechanism within the PAB structure of the compound . This allows for efficient payload delivery, releasing the ADC payload only within the cell .
Pharmacokinetics
The presence of a hydrophilic peg spacer in the compound likely improves its solubility in aqueous media .
Result of Action
The primary result of the compound’s action is the delivery of an ADC payload within the cell . This is achieved through the cleavage of the Val-Cit dipeptide by Cathepsin B, which is only present in the lysosome .
Action Environment
The compound’s action is influenced by the pH of the environment. The maleimide group in the compound is reactive towards thiol groups between pH 6.5 to 7.5 . Additionally, the compound’s action is dependent on the presence of Cathepsin B, which is only present in the lysosome .
Biochemical Analysis
Biochemical Properties
Mal-PEG2-Val-Cit-amido-PAB-OH interacts with enzymes such as cathepsin B . This enzyme is present in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The effects of this compound on cells are largely determined by the nature of the ADC or PROTAC it is part of. As a linker, it does not directly influence cell function, but it plays a crucial role in ensuring the selective delivery of the ADC payload to the target cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the ADC payload within the cell, allowing it to exert its effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are dependent on the stability of the ADC or PROTAC it is part of. As a linker, it does not degrade independently but is cleaved within the cell to release the ADC payload .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models would be determined by the ADC or PROTAC it is part of. As a linker, it does not have direct effects, but it plays a crucial role in the delivery of the ADC payload .
Metabolic Pathways
This compound is involved in the metabolic pathway of the ADC or PROTAC it is part of. It interacts with cathepsin B, an enzyme present in the lysosome .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the ADC or PROTAC it is part of. As a linker, it does not interact with transporters or binding proteins independently .
Subcellular Localization
The subcellular localization of this compound is within the lysosome, where it is cleaved by cathepsin B . This ensures that the ADC payload is released within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH involves multiple steps:
Maleimide Activation: The maleimide group is activated to react with thiol groups.
PEGylation: Polyethylene glycol (PEG) is introduced to improve solubility and stability.
Dipeptide Coupling: The valine-citrulline dipeptide is coupled to the PEG chain.
PAB Attachment: The p-aminobenzyloxycarbonyl (PAB) group is attached to the dipeptide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the drug payload.
Conjugation: The maleimide group reacts with thiol groups on proteins or other molecules.
Hydrolysis: The amido and ester bonds can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Proteases: Enzymes like cathepsin B cleave the valine-citrulline dipeptide.
Thiol-containing Compounds: React with the maleimide group for conjugation.
Aqueous Buffers: Used to maintain pH during reactions
Major Products
Drug-Payload Conjugates: Formed when the compound is used in ADCs or PROTACs.
Cleaved Products: Result from the action of proteases on the dipeptide
Scientific Research Applications
Mal-PEG2-Val-Cit-amido-PAB-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.
PROTACs: Employed as a linker to connect ligands for E3 ubiquitin ligase and target proteins, facilitating targeted protein degradation.
Drug Delivery Systems: Enhances the solubility, stability, and bioavailability of therapeutic agents.
Bioconjugation: Used in the modification and labeling of biomolecules for various research applications .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-Val-Cit-PAB-OH: Similar structure but with a longer PEG chain.
MC-Val-Cit-PAB-OH: Contains a different linker structure.
Mal-PEG2-Val-Ala-PAB-OH: Uses alanine instead of citrulline in the dipeptide
Uniqueness
Mal-PEG2-Val-Cit-amido-PAB-OH is unique due to its specific combination of functional groups, which provide both stability and targeted release. The valine-citrulline dipeptide is particularly effective for protease-mediated cleavage, making it highly suitable for targeted drug delivery applications .
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUTNYVVFCDIA-NVQXNPDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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